molecular formula C14H12BF10N3 B599149 (5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate CAS No. 1311991-39-5

(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate

Cat. No.: B599149
CAS No.: 1311991-39-5
M. Wt: 423.065
InChI Key: LJRYBUKHSUIFRP-ZJLYAJKPSA-N
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Description

(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[2,1-c][1,2,4]triazole structure, followed by the introduction of the fluorine atoms and the pentafluorophenyl group. The final step involves the formation of the tetrafluoroborate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts .

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its fluorinated groups enhance its stability and binding affinity, making it useful for biochemical assays and imaging studies .

Medicine

Its unique properties may contribute to the development of new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and surface modification .

Mechanism of Action

The mechanism of action of (5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to target proteins or enzymes, leading to the modulation of their activity. The compound may also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate stands out due to its specific structural features, including the combination of fluorine atoms and the pyrrolo[2,1-c][1,2,4]triazole core.

Properties

IUPAC Name

(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N3.BF4/c1-5(2)7-3-6(15)14-21-23(4-22(7)14)13-11(19)9(17)8(16)10(18)12(13)20;2-1(3,4)5/h4-7H,3H2,1-2H3;/q+1;-1/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRYBUKHSUIFRP-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1CC(C2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC(C)[C@H]1C[C@H](C2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF10N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658010
Record name (5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311991-39-5
Record name (5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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